2-Aminobenzoxazole

Antifungal agents Agricultural chemistry Phytopathogenic fungi

Procure 2-Aminobenzoxazole (CAS 4570-41-6) as the privileged scaffold behind SLB1122168 (Spns2 IC50 94 nM), GK601 HDAC inhibitors, and agrochemical leads with EC50 1.48 µg/mL against phytopathogens—outperforming hymexazol. Its unique 2-amino motif enables hydrogen-bonding, metal-chelation, and modular derivatization impossible with unsubstituted benzoxazole, 2-aminobenzothiazole, or 2-mercaptobenzoxazole. Standardized ≥98% purity ensures reliable SAR and library synthesis.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 4570-41-6
Cat. No. B146116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzoxazole
CAS4570-41-6
Synonyms2-Benzoxazolamine;  1,3-Benzoxazol-2-amine;  Benzo[d]oxazol-2-amine;  NSC 26184
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)N
InChIInChI=1S/C7H6N2O/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)
InChIKeyJPBLHOJFMBOCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzoxazole (CAS 4570-41-6): Procurement Guide for a Versatile Heterocyclic Scaffold


2-Aminobenzoxazole (CAS 4570-41-6) is a heterocyclic aromatic compound consisting of a benzene ring fused to an oxazole ring, with an amino group at the 2-position. This compound class is widely recognized as a privileged scaffold in medicinal and agricultural chemistry, serving as a key intermediate for the synthesis of diverse bioactive molecules, including kinase inhibitors, antifungal agents, and anti-inflammatory candidates. Its unique combination of hydrogen-bond donor/acceptor capacity, metal-chelating ability, and modular derivatization potential [1] makes it a foundational building block for structure-activity relationship (SAR) exploration and combinatorial library construction [2].

Why 2-Aminobenzoxazole Cannot Be Directly Replaced by Benzoxazole, 2-Mercaptobenzoxazole, or 2-Aminobenzothiazole


Procurement decisions in research and development must account for the fact that even structurally similar benzoxazole derivatives exhibit divergent chemical reactivities, biological target engagement profiles, and physicochemical properties. For example, the 2-amino group confers unique hydrogen-bonding patterns and metal coordination geometries that are absent in the unsubstituted benzoxazole core [1]. Substitution of the oxygen heteroatom with sulfur (as in 2-aminobenzothiazole) alters the compound's thermodynamic stability and reactivity under synthetic conditions [2]. Furthermore, replacing the amino group with a thiol (2-mercaptobenzoxazole) fundamentally changes the nucleophilic character and metabolic fate of the scaffold [3]. The quantitative evidence presented below substantiates why 2-aminobenzoxazole occupies a distinct performance niche that cannot be approximated by off-the-shelf alternatives, directly impacting the success of drug discovery and agrochemical development programs.

Quantitative Differentiation of 2-Aminobenzoxazole: Head-to-Head Performance Against Key Comparators


Superior Antifungal Efficacy of 2-Aminobenzoxazole Derivatives Over Commercial Fungicide Hymexazol

In a direct in vitro comparison against eight phytopathogenic fungi, six 2-aminobenzoxazole derivatives (compounds 3a, 3b, 3c, 3e, 3m, and 3v) exhibited EC50 values ranging from 1.48 to 16.6 µg/mL, which were consistently lower than those of the commercial fungicide hymexazol, used as a positive control [1]. The in vivo preventative effect of compounds 3a, 3c, 3e, and 3m against Botrytis cinerea at 100 µg/mL further confirmed the scaffold's practical utility [1].

Antifungal agents Agricultural chemistry Phytopathogenic fungi

Nanomolar Inhibition of Spns2 by a 2-Aminobenzoxazole Derivative Outperforms First-Generation Inhibitor

A structure-activity relationship (SAR) study identified 2-aminobenzoxazole as a viable scaffold for potent Spns2 inhibition. The optimized derivative SLB1122168 (33p) exhibited an IC50 of 94 ± 6 nM against Spns2-mediated S1P release [1]. This represents a significant potency improvement over the first-generation Spns2 inhibitor SLF1081851 (16d), which was reported to have only 'modest' potency [1].

Sphingosine-1-phosphate Spns2 inhibitor Immunomodulation

Benzoxazole-Based Vorinostat Analog Derived from 2-Aminobenzoxazole Demonstrates Comparable HDAC Inhibition and Antiproliferative Activity

Compound GK601 (12), a benzoxazole-based analog of the approved HDAC inhibitor vorinostat, was synthesized from 2-aminobenzoxazole. In head-to-head antiproliferative assays across three human cancer cell lines (A549, Caco-2, and SF268), GK601 exhibited IC50 values of 1.2–2.1 µM, which are comparable to those of vorinostat [1]. The compound also inhibited human HDAC1, HDAC2, and HDAC6 with a profile similar to vorinostat [1]. Notably, GK601 demonstrated slightly improved potency against two colon cancer cell lines genetically resembling pseudomyxoma peritonei (HCT116 GNAS R201C/+ IC50 0.6 µM; LS174T IC50 1.4 µM) relative to vorinostat (IC50 1.1 µM and 2.1 µM, respectively) [1].

HDAC inhibitor Anticancer agents Vorinostat analog

Enhanced Thermodynamic Stability of 2-Aminobenzoxazole Over Its Sulfur-Containing Heteroanalog 2-Aminobenzothiazole

A combined experimental and computational study determined the gas-phase standard molar enthalpies of formation for 2-aminobenzoxazole (ABO) and its sulfur analog 2-aminobenzothiazole. High-level ab initio calculations at the G3(MP2)//B3LYP level of theory revealed that the oxygen-containing derivative (ABO) exhibits a lower tendency to decompose into its constituent elements under standard conditions in the gaseous phase, indicating superior thermodynamic stability relative to its sulfur heteroanalog [1].

Thermodynamics Computational chemistry Heterocyclic stability

Differential Reactivity: 2-Aminobenzoxazole Resists Diazotation Unlike 2-Aminobenzothiazole

Early comparative studies established that 2-aminobenzoxazole does not undergo diazotation under conditions similar to those successfully employed for 2-aminobenzothiazole. Furthermore, 2-aminobenzoxazole fails to form imidazole derivatives upon reaction with bromoacetophenone, a transformation that proceeds for the benzothiazole analog [1]. This distinct reactivity profile underscores the unique electronic environment conferred by the oxygen heteroatom.

Chemical reactivity Diazotation Heterocyclic chemistry

Targeted Applications of 2-Aminobenzoxazole (CAS 4570-41-6) Validated by Comparative Evidence


Agricultural Fungicide Discovery: Developing Next-Generation Crop Protection Agents

Based on the direct evidence that 2-aminobenzoxazole derivatives exhibit EC50 values as low as 1.48 µg/mL against phytopathogenic fungi, significantly outperforming the commercial fungicide hymexazol [1], this scaffold is an ideal starting point for agrochemical R&D programs. Its use can accelerate the discovery of novel, highly potent fungicides with potential for reduced application rates and improved resistance profiles.

Immunomodulatory Drug Discovery: Targeting the Sphingosine-1-Phosphate Pathway

The identification of SLB1122168 (a 2-aminobenzoxazole derivative) as a potent Spns2 inhibitor with an IC50 of 94 nM [1] validates this scaffold for programs aimed at developing novel therapeutics for multiple sclerosis, ulcerative colitis, and other autoimmune disorders. Its nanomolar potency provides a high-quality chemical probe and lead series for target validation and optimization.

Oncology Lead Optimization: Generating Novel HDAC Inhibitors

The demonstrated ability of a 2-aminobenzoxazole-derived vorinostat analog (GK601) to achieve comparable or slightly superior antiproliferative activity against multiple cancer cell lines [1] positions this scaffold as a valuable bioisostere in HDAC inhibitor optimization. It enables medicinal chemists to circumvent existing intellectual property while maintaining or enhancing target potency, thereby creating new patentable chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminobenzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.